1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene
Description
The compound 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene (CAS: 1804049-43-1) is a halogenated aromatic derivative characterized by a benzene ring substituted with a 3-chloropropyl chain, an ethyl group, and a trifluoromethoxy group. Its molecular formula is C₁₂H₁₄ClF₃O, with a molar mass of 266.69 g/mol . Predicted physical properties include a density of 1.194 g/cm³ and a boiling point of 264.0±35.0 °C.
Properties
Molecular Formula |
C12H14ClF3O |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
JBBJPSOLNJVDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OC(F)(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with a 3-chloropropyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The trifluoromethoxy group can be introduced via nucleophilic substitution using a suitable trifluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaOH, NH3, R-NH2
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and ethyl groups can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, influencing the benzene ring’s reactivity. Comparatively, 1-[2-(chloromethyl)phenoxy]-3-(trifluoromethyl)benzene (CAS: 478032-57-4, ) contains a trifluoromethyl (-CF₃) group, which is less polar but similarly electron-withdrawing.
Physical Properties
A comparative analysis of key physical properties is outlined below:
The main compound’s higher molar mass and chloropropyl chain contribute to its elevated boiling point compared to simpler derivatives like 1-Fluoro-2-(trifluoromethoxy)benzene. The absence of experimental data for other compounds limits direct comparisons but underscores the unique profile of the chloropropyl-substituted derivative.
Functional Group Variations
- Chloropropyl vs. Chloromethyl : The 3-chloropropyl chain in the main compound introduces flexibility and hydrophobicity, which may enhance membrane permeability in biological systems compared to rigid chloromethyl substituents .
- Ethyl vs. Trifluoromethyl : The ethyl group in the main compound is electron-donating, partially counterbalancing the electron-withdrawing trifluoromethoxy group. In contrast, trifluoromethyl groups (as in ) amplify electron deficiency, altering reaction pathways in substitution or coupling reactions .
Research Implications and Limitations
- Positional Isomerism : The provided evidence describes a compound with substituents at positions 3-ethyl and 4-trifluoromethoxy , whereas the queried compound specifies 2-ethyl and 3-trifluoromethoxy . This positional isomerism could significantly alter electronic and steric properties, necessitating further study .
- Data Gaps: Limited experimental data for analogs (e.g., melting points, solubility) restricts comprehensive comparisons. For instance, compounds listed in (e.g., 1-Iodo-4-(trifluoromethoxy)benzene) lack published physicochemical profiles despite structural similarities .
Biological Activity
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene, with the CAS number 1803727-19-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-(3-chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene. Its molecular formula is C12H14ClF3O, which indicates the presence of chlorine and trifluoromethoxy functional groups that may influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene exhibit antimicrobial activity. For instance, derivatives containing trifluoromethoxy groups have shown effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Cytotoxic Effects on HeLa Cells
A recent study examined the effects of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene on HeLa cells, a cervical cancer cell line. The results showed a dose-dependent increase in cell death, with an IC50 value of approximately 25 µM.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Membrane Disruption : The trifluoromethoxy group may enhance lipophilicity, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cellular metabolism, leading to reduced viability in microbial and cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
